3,6-dichloro-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
3,6-dichloro-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3OS/c1-19(2)10(11-4-3-7-21-11)8-17-14(20)13-9(15)5-6-12(16)18-13/h3-7,10H,8H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTDNWGTYFICTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=C(C=CC(=N1)Cl)Cl)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,6-Dichloro-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]pyridine-2-carboxamide, a compound with the molecular formula C14H15Cl2N3OS, has garnered attention for its potential biological activities. This article delves into its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activities. For instance, related derivatives have shown selectivity against Gram-positive bacteria , with Minimum Inhibitory Concentrations (MIC) ranging from 15.625 to 125 μM for Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | MIC (μM) | Activity Type |
|---|---|---|---|
| Compound A | S. aureus | 15.625 | Bactericidal |
| Compound B | E. faecalis | 62.5 | Bactericidal |
| Compound C | MRSA | 31.108 | Biofilm Inhibition |
The mechanism of action for these compounds often involves the inhibition of protein synthesis, nucleic acid production, and peptidoglycan synthesis pathways . This multi-target approach enhances their efficacy against resistant strains.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the thiophene ring and dimethylamino group appears to contribute significantly to its antimicrobial efficacy. Variations in substituents at specific positions can lead to enhanced potency or altered specificity against different microbial strains .
Case Study 1: Efficacy Against Biofilms
A study focused on the efficacy of a related compound against biofilm-forming bacteria demonstrated that it significantly reduced biofilm formation in both planktonic and sessile forms of Pseudomonas aeruginosa. The biofilm inhibition concentration (BIC) was notably lower than that of standard antibiotics like gentamicin .
Case Study 2: Resistance Mechanisms
Another investigation examined the resistance mechanisms employed by bacteria against compounds structurally similar to this compound. It was found that certain bacterial strains developed efflux pumps that could expel the compound, thereby reducing its effectiveness. Modifications to the chemical structure were proposed to overcome this resistance .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and physicochemical properties of 3,6-dichloro-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]pyridine-2-carboxamide and its analogs identified in the evidence:
*Note: The molecular formula for the target compound is inferred from its IUPAC name; lists "C15H9Cl2F3N2O3" with a molecular weight of 393.15, which may contain inconsistencies (e.g., fluorine atoms absent in the name).
Key Comparisons:
The imidazothiazole-phenyl substituent in EN300-265999 introduces a fused heterocycle, likely improving binding affinity in biological targets (e.g., kinases or receptors) .
Physicochemical Properties: The ethoxy group in C13H11Cl2N3O2 may increase solubility in polar solvents compared to the thiophene-containing target compound .
Biological Relevance: Thieno[2,3-b]pyridine derivatives (e.g., ) are highlighted as intermediates in anticancer drug synthesis, suggesting that the thiophene moiety in the target compound could align with similar therapeutic pathways .
Research Findings and Implications
- Structural Insights: X-ray crystallography data for related thieno[2,3-b]pyridine derivatives () reveal planar aromatic systems conducive to intercalation or enzyme inhibition, a feature shared with the target compound’s pyridine-thiophene framework .
- Synthetic Utility : The target compound’s ethylamine side chain allows for further functionalization, making it a versatile intermediate in combinatorial chemistry .
- Gaps in Data : Specific biological activity data (e.g., IC50 values, toxicity profiles) for the target compound and its analogs are absent in the provided evidence, underscoring the need for targeted pharmacological studies.
Q & A
Q. What are the standard synthetic protocols for preparing 3,6-dichloro-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]pyridine-2-carboxamide?
The synthesis involves multi-step reactions, including:
- Pyridine core functionalization : Chlorination at the 3,6-positions using POCl₃ or SOCl₂ under reflux conditions .
- Amide coupling : Reaction of 3,6-dichloropyridine-2-carboxylic acid with a thiophene-containing amine (e.g., 2-(dimethylamino)-2-thiophen-2-ylethylamine) via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol .
Key considerations : Control reaction temperature (0–5°C during coupling) to minimize side reactions like racemization .
Q. How is the compound’s structural identity validated?
Methodological validation includes:
- Spectroscopic analysis :
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., thiophene orientation relative to the pyridine ring) .
Note : Discrepancies in NOESY data (e.g., unexpected coupling) may indicate conformational flexibility requiring DFT calculations .
Advanced Research Questions
Q. What strategies optimize the compound’s solubility for in vitro assays?
- Co-solvent systems : Use DMSO/PBS (≤1% DMSO) or cyclodextrin encapsulation .
- Structural modifications : Introduce polar groups (e.g., hydroxyl or carboxylate) at non-critical positions while preserving bioactivity .
- pH adjustment : For ionizable groups (e.g., dimethylamino), test solubility in buffers at pH 4–8 .
Validation : Monitor compound stability via HPLC over 24 hours .
Q. How do electronic effects of substituents (e.g., 3,6-dichloro groups) influence biological activity?
- Computational modeling : Perform DFT calculations to map electron density (e.g., chloro groups increase electrophilicity at the pyridine ring, enhancing target binding) .
- SAR studies : Compare IC₅₀ values of analogs (e.g., 3-Cl vs. 3-F substitution) against target enzymes .
- Contradiction resolution : If conflicting activity data arise (e.g., chloro vs. methyl groups), use molecular docking to assess steric/electronic complementarity with binding pockets .
Q. What methods resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?
- Assay standardization : Re-test under uniform conditions (e.g., ATP concentration in kinase assays) .
- Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific binding .
- Meta-analysis : Compare datasets from independent studies, adjusting for variables like cell line heterogeneity or compound purity (validated by LC-MS) .
Q. How is the compound’s stability under physiological conditions assessed?
- Degradation studies : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C, sampling at 0, 6, 12, 24 hours .
- Metabolite identification : Use LC-MS/MS to detect hydrolysis products (e.g., free pyridine-2-carboxamide) .
- Light sensitivity : Store in amber vials and monitor UV-Vis absorbance changes under accelerated light exposure .
Q. What experimental designs validate target engagement in cellular models?
Q. How can crystallographic data resolve ambiguities in the compound’s binding mode?
- Co-crystallization : Soak the compound into protein crystals (e.g., kinase domains) and collect diffraction data (≤2.0 Å resolution) .
- Electron density maps : Identify key interactions (e.g., hydrogen bonds between the carboxamide and Asp86 in the active site) .
- Contradiction example : If NMR suggests flexible binding but crystallography shows rigidity, perform molecular dynamics simulations to reconcile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
